molecular formula C12H17NO2 B6355448 tert-Butyl3-(pyridin-3-yl)propanoate CAS No. 1107665-45-1

tert-Butyl3-(pyridin-3-yl)propanoate

Cat. No.: B6355448
CAS No.: 1107665-45-1
M. Wt: 207.27 g/mol
InChI Key: UCDNVUYQNXARMS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a propanoate moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(pyridin-3-yl)propanoate can be achieved through several methods. One common approach involves the esterification of 3-(pyridin-3-yl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 3-(pyridin-3-yl)propanoate may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 3-(pyridin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyridine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(pyridin-4-yl)propanoate: Similar structure but with the pyridine ring attached at the 4-position.

    tert-Butyl 3-(pyridin-2-yl)propanoate: Similar structure but with the pyridine ring attached at the 2-position.

Uniqueness

tert-Butyl 3-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3-pyridin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDNVUYQNXARMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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